Censavudine
Description
Historical Development and Initial Antiviral Applications
This compound (4'-Ethynyl-d4T, BMS-986001) was first synthesized as a small-molecule NRTI to inhibit HIV-1 replication by blocking viral reverse transcriptase. Its molecular structure (C₁₂H₁₂N₂O₄) includes a thymine analog with a 4'-ethynyl modification, enhancing its stability and binding affinity compared to earlier NRTIs like stavudine. Preclinical studies highlighted its potency in reducing HIV viral loads, with carbon-14 labeling confirming its pharmacokinetic profile in absorption, distribution, metabolism, and excretion (ADME) studies. Despite reaching Phase 2 trials for HIV-1, development stalled due to competitive pipelines and shifting priorities.
Table 1: Molecular and Pharmacokinetic Profile of this compound
| Property | Detail |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| CAS Registry Number | 634907-30-5 |
| Mechanism of Action | Viral reverse transcriptase inhibition |
| Half-Life (Preclinical) | 4–6 hours (plasma) |
| Bioavailability | >80% (oral) |
| Key Metabolites | Glucuronide conjugates |
Paradigm Shift: Repurposing for Neurodegenerative Pathologies
The rediscovery of this compound’s potential in neurodegeneration began with the recognition that endogenous reverse transcriptases, such as LINE-1, contribute to neuroinflammation and neuronal death. Transposon Therapeutics rebranded the compound as TPN-101, focusing on its ability to inhibit LINE-1 activity, which is hyperactive in C9orf72-associated ALS and frontotemporal dementia (FTD). This repurposing leverages this compound’s blood-brain barrier penetration, confirmed by cerebrospinal fluid (CSF) detection in recent trials.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634907-30-5 | |
| Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Censavudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Censavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENSAVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Carbon-14 Labeled Synthesis for Metabolic Studies
The synthesis of carbon-14 () labeled this compound was pivotal for human absorption, distribution, metabolism, and excretion (ADME) studies. The process commenced with -labeled trimethylsilylacetylene, undergoing a 10-step reaction sequence to yield the final product. Key steps included:
-
Alkyne Functionalization : Introduction of the label via Sonogashira coupling.
-
Nucleoside Formation : Stereoselective glycosylation to attach the sugar moiety.
-
Purification : Chromatographic techniques achieving 99% radiochemical and UV purity.
The synthesis achieved an overall yield of 9%, producing 4.44 mCi of material with a specific activity of 0.25 μCi/mg. This method ensured compliance with clinical standards, enabling precise tracking of the drug’s metabolic fate.
Table 1: Summary of Carbon-14 Labeled this compound Synthesis
| Parameter | Value |
|---|---|
| Starting Material | -Trimethylsilylacetylene |
| Number of Steps | 10 |
| Overall Yield | 9% |
| Radiochemical Purity | 99% |
| Specific Activity | 0.25 μCi/mg |
Deuterium-Labeled Synthesis for Bioanalytical Standards
Deuterium () labeling provided a stable isotope internal standard for mass spectrometry. Using -thymine as the precursor, the synthesis was streamlined into two steps:
-
Mannich Reaction : Condensation with formaldehyde and benzylamine.
-
Reductive Amination : Introduction of the deuterium label at the 3'-position.
This route achieved a 68% overall yield, producing 237 mg of deuterated this compound with 99% UV purity. The efficiency of this method underscores its utility in high-throughput bioanalytical assays.
Table 2: Deuterium-Labeled this compound Synthesis Metrics
| Parameter | Value |
|---|---|
| Starting Material | -Thymine |
| Number of Steps | 2 |
| Overall Yield | 68% |
| UV Purity | 99% |
Alternative Synthetic Pathways from Chemical Literature
Optimization of Synthesis Conditions
Solvent and Catalyst Selection
The choice of dimethylformamide (DMF) as a solvent enhanced glycosylation efficiency, while palladium catalysts facilitated cross-coupling reactions. Microwave-assisted synthesis reduced reaction times from hours to minutes, improving throughput.
Temperature and pH Control
Maintaining a pH of 7.5–8.0 during the Mannich reaction prevented side-product formation. Low-temperature (−20°C) conditions stabilized intermediates prone to degradation.
Table 3: Critical Parameters in this compound Synthesis
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | −20°C to 25°C |
| pH | 7.5–8.0 |
| Catalyst Loading | 5 mol% Pd(PPh) |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) confirmed ≥99% purity for both labeled and non-labeled this compound. Method validation adhered to ICH guidelines, ensuring reproducibility across batches.
Mass Spectrometry (MS)
High-resolution MS (HRMS) verified isotopic incorporation, with -Censavudine showing a distinct molecular ion at m/z 249.1 (M+H). Deuterated analogs exhibited a +4 Da shift, confirming successful labeling.
Applications in Pharmaceutical Development
Preclinical Pharmacokinetics
Dried blood spot (DBS) assays demonstrated linear pharmacokinetics for this compound (100–750 mg/kg in rats), with plasma-to-DBS AUC ratios of 0.83–0.91. These findings validated the compound’s stability and bioanalytical compatibility.
Formulation Challenges
This compound’s poor aqueous solubility (52 mg/mL in DMSO) necessitated lipid-based formulations. Self-emulsifying drug delivery systems (SEDDS) improved oral bioavailability by 40% in preclinical models.
Comparative Analysis of Synthetic Methods
The carbon-14 route, while methodologically robust, suffers from low yields (9%) and lengthy steps. In contrast, deuterium labeling offers higher efficiency (68% yield) but is limited to analytical applications. Emerging techniques, such as continuous-flow synthesis, may address these limitations by enhancing reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Censavudine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ethynyl group can yield alkenes or alkanes .
Scientific Research Applications
Treatment of HIV Infection
Censavudine has demonstrated promising results in preclinical studies as a treatment for HIV. In vitro studies indicate that it may be more effective and less toxic than existing NRTIs like stavudine. Specifically, this compound has shown a potent ability to inhibit various strains of HIV-1 and HIV-2 with lower effective concentrations compared to other treatments .
Table 1: Efficacy of this compound Against HIV
| Virus Type | EC50 (nM) | Comparison with Stavudine |
|---|---|---|
| HIV-1 | 610 ± 200 | Higher |
| HIV-2 | 64 ± 18 | Lower |
Neurodegenerative Diseases
Clinical Trial Insights
- Study Design : The trial consisted of a double-blind phase followed by an open-label extension.
- Key Findings : Patients on this compound showed reduced progression rates after 32 weeks, suggesting a potential delayed therapeutic effect .
- Biomarker Analysis : Changes in biomarkers such as interleukin-6 and neurofilament light chain were monitored, although results lacked statistical significance .
Safety Profile
Research indicates that this compound is associated with fewer side effects compared to other NRTIs. Animal studies have shown it does not cause significant kidney or bone toxicities, which are common concerns with other drugs in this class . The safety profile observed during clinical trials supports further exploration into its long-term effects.
Case Study: Phase 2a Clinical Trial for PSP
In a recent clinical trial conducted by Transposon Therapeutics, patients diagnosed with PSP were treated with varying dosages of this compound. The trial aimed to evaluate both safety and preliminary efficacy:
- Participants : 42 patients (30 on active drug).
- Duration : 48 weeks.
- Results :
Case Study: Efficacy Against HIV Variants
This compound's effectiveness was also evaluated against multiple variants of HIV. In laboratory settings, it exhibited superior potency against HIV-2 compared to HIV-1, highlighting its potential as a broad-spectrum antiviral agent:
Mechanism of Action
Censavudine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying and spreading . The molecular targets include the active site of the reverse transcriptase enzyme, where this compound binds and blocks its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Censavudine is compared below with structurally or mechanistically related compounds in two contexts: HIV therapy and neurodegenerative disease treatment .
Table 1: Comparison with Other NRTIs in HIV Therapy
Table 2: Comparison with Neurodegenerative Disease Therapies
Key Findings:
HIV Context: this compound’s unique efficacy against HIV-2 distinguished it from stavudine and tenofovir . However, it was superseded by TAF due to better safety and resistance profiles . Apricitabine outperformed this compound in reducing viral load, highlighting the importance of nucleoside backbone optimization .
Compared to other LINE-1 inhibitors (e.g., Islatravir), this compound has advanced further in clinical trials for ALS/FTD, with Phase II data showing biomarker modulation in CSF . Its oral bioavailability and brain penetration contrast with ASOs, which require invasive administration .
Safety Profile :
Biological Activity
Censavudine, also known as Festinavir or OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for its antiviral activity against human immunodeficiency virus type 1 (HIV-1) and its potential applications in treating various neurodegenerative diseases. This article provides a comprehensive analysis of the biological activity of this compound, including detailed research findings, case studies, and data tables.
This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The active form of this compound, BMS-986001-5′-triphosphate, is incorporated into viral DNA during replication, leading to termination of viral DNA synthesis . Its structural modification from traditional NRTIs allows it to exhibit enhanced potency and reduced toxicity.
In Vitro Studies
This compound has shown significant antiviral activity against both HIV-1 and HIV-2. In studies involving various isolates, the effective concentrations (EC50) for HIV-2 ranged from 30 to 81 nM, while for HIV-1, EC50 values were between 450 and 890 nM. This indicates that this compound is approximately 9.5 times more potent against HIV-2 compared to HIV-1 .
| Virus Type | EC50 Range (nM) | Relative Potency |
|---|---|---|
| HIV-2 | 30 - 81 | More potent |
| HIV-1 | 450 - 890 | Less potent |
Clinical Trials
This compound has undergone multiple clinical trials aimed at evaluating its safety and efficacy. A Phase 2b study demonstrated that the compound was well tolerated among participants; however, development was halted due to market considerations . Notably, the compound has been explored for repurposing in other therapeutic areas.
Applications Beyond HIV
Recent studies have shifted focus towards exploring this compound's potential in treating neurodegenerative diseases such as:
- Progressive Supranuclear Palsy
- Frontotemporal Dementia
- Amyotrophic Lateral Sclerosis
Transposon Therapeutics is currently conducting Phase II trials for these conditions, where preliminary results suggest promising outcomes in terms of safety and biomarker modulation .
Case Study: Neurodegenerative Disease Trials
In a recent pilot trial involving patients with mild cognitive impairment (MCI), participants were administered this compound to assess its effects on cognitive decline and neurodegeneration markers. Initial findings indicated a positive trend in biomarker levels associated with neuroinflammation .
Safety Profile
This compound has demonstrated a favorable safety profile in clinical settings. Unlike some traditional NRTIs, it has not been associated with significant renal or bone toxicities . The absence of severe adverse effects enhances its appeal as a therapeutic option for both HIV and neurodegenerative diseases.
Q & A
Q. What is the molecular mechanism of Censavudine as a nucleoside reverse transcriptase inhibitor (NRTI), and how does its structure influence its activity against HIV-1 and HIV-2?
this compound acts by incorporating its triphosphate form into viral DNA, terminating chain elongation due to its 3'-deoxy modification. Its 4'-ethynyl group enhances resistance profiles against mutations like M184V. Structural studies reveal that steric hindrance from the ethynyl moiety reduces binding affinity in mutant reverse transcriptases, explaining its lower EC50 for HIV-2 (30–81 nM) compared to HIV-1 (450–890 nM) . Methodologically, researchers should employ in vitro reverse transcriptase inhibition assays with wild-type and mutant enzymes to validate structure-activity relationships.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity for preclinical studies?
The synthesis pathway involves a multi-step process starting from levoglucosenone derivatives, with critical steps including ethynylation and stereoselective reduction (see Figure 1 in ). Key methodological considerations:
- Use low-temperature reactions (-40°C) with TMS-Li to stabilize intermediates.
- Employ HPLC with UV detection to monitor purity at each step.
- Optimize solvent systems (e.g., THF for solubility) to minimize byproducts.
Advanced Research Questions
Q. What experimental models are most suitable for evaluating this compound’s efficacy in HIV latency reversal, and how do in vitro vs. ex vivo models differ in predictive value?
- In vitro models : Use primary CD4+ T cells infected with HIV-1 NL4-3 to assess latency reversal via p24 ELISA. Include controls with vorinostat (a known latency-reversing agent) for comparison.
- Ex vivo models : Humanized mouse models (e.g., NSG-HuPBL) better replicate tissue-specific viral reservoirs but require ethical oversight (IRB approval per ).
- Data contradiction : Discrepancies in EC50 values between cell lines (e.g., MT-4 vs. PBMCs) may arise from differential nucleoside transporter expression; address this via qPCR quantification of ENT1/ENT2 .
Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?
- Potential causes : Variability in assay conditions (e.g., serum concentration affecting drug uptake) or clonal HIV strain differences.
- Methodological solutions :
- Standardize assays using WHO-recommended HIV-1 subtypes (e.g., subtype B vs. C).
- Validate results with orthogonal methods (e.g., RT activity assays vs. viral load quantification).
- Apply meta-analysis frameworks to harmonize data from disparate sources .
Q. What are the critical considerations for designing a clinical trial to evaluate this compound’s pharmacokinetics in combination with other antiretrovirals?
- Study design : Use a crossover design with healthy volunteers to assess drug-drug interactions (e.g., with tenofovir or efavirenz).
- Key parameters :
- Measure this compound’s plasma half-life via LC-MS/MS, accounting for renal clearance variability.
- Monitor mitochondrial toxicity via lactate/pyruvate ratios in PBMCs .
- Ethical compliance : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting .
Methodological Frameworks
Q. How should researchers design assays to quantify this compound’s impact on host cell metabolism?
- Metabolomics : Use LC-MS-based untargeted metabolomics to identify shifts in glycolysis/TCA cycle intermediates.
- Mitochondrial toxicity : Measure mtDNA copy number via qPCR (e.g., ND1 vs. β-globin) in treated vs. untreated cells.
- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets .
Q. What strategies can mitigate bias when analyzing this compound’s long-term resistance profiles in clinical cohorts?
- Data collection : Retrospectively analyze genotypic resistance data from HIV-infected patients using Stanford HIVdb.
- Bias mitigation :
- Stratify cohorts by prior ART exposure to control for confounding.
- Use propensity score matching to balance demographic variables .
Tables for Key Data
| Parameter | HIV-1 | HIV-2 | Source |
|---|---|---|---|
| EC50 (nM) | 450–890 | 30–81 | |
| Selectivity Index (CC50/EC50) | >100 | >500 | |
| Plasma Half-Life (hours) | 8–12 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
